(e)-Bis(4-ethylphenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(e)-Bis(4-ethylphenyl)diazene: is an organic compound belonging to the class of azo compounds, characterized by the presence of a diazene group (N=N) bonded to two 4-ethylphenyl groups. This compound is known for its vibrant color and is often used in dyeing processes and as a chemical intermediate in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (e)-Bis(4-ethylphenyl)diazene typically involves the azo coupling reaction. This reaction is carried out by diazotizing 4-ethylphenylamine with sodium nitrite in the presence of hydrochloric acid, followed by coupling with another molecule of 4-ethylphenylamine under alkaline conditions. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and ensuring a controlled pH to facilitate the coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature and pH control systems to ensure high yield and purity of the product. The final product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: (e)-Bis(4-ethylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound leads to the formation of 4-ethylphenylamine.
Substitution: The diazene group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed:
Oxidation: Formation of 4-ethylbenzonitrile.
Reduction: Formation of 4-ethylphenylamine.
Substitution: Formation of various substituted 4-ethylphenyl derivatives.
Scientific Research Applications
Chemistry: (e)-Bis(4-ethylphenyl)diazene is used as a precursor in the synthesis of various organic compounds. Its ability to undergo azo coupling reactions makes it valuable in the production of dyes and pigments.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving azo compounds. It is also used in the development of biosensors for detecting specific biological molecules.
Medicine: The compound has potential applications in medicine, particularly in the development of drug delivery systems. Its ability to undergo controlled chemical reactions makes it suitable for designing targeted drug delivery mechanisms.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other colorants. It is also used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of (e)-Bis(4-ethylphenyl)diazene involves its ability to undergo azo coupling reactions. The diazene group (N=N) acts as an electrophile, facilitating the formation of new chemical bonds with nucleophiles. This property is exploited in various chemical and biological applications, where the compound acts as a reactive intermediate.
Comparison with Similar Compounds
Azobenzene: Similar to (e)-Bis(4-ethylphenyl)diazene but with phenyl groups instead of 4-ethylphenyl groups.
4,4’-Dimethylazobenzene: Contains methyl groups instead of ethyl groups.
4,4’-Dichloroazobenzene: Contains chloro groups instead of ethyl groups.
Uniqueness: this compound is unique due to the presence of 4-ethylphenyl groups, which impart specific chemical and physical properties to the compound. These properties include enhanced stability and reactivity, making it suitable for various specialized applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
61653-33-6 |
---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
bis(4-ethylphenyl)diazene |
InChI |
InChI=1S/C16H18N2/c1-3-13-5-9-15(10-6-13)17-18-16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3 |
InChI Key |
RYPGBMPNCYRHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.